c-Myc inhibitor 9

c-Myc Cellular Potency Oncology

Researchers studying c-Myc-driven cancers frequently encounter ambiguous results when using Myc-Max dimerization inhibitors that fail to distinguish translational from transcriptional regulation. c-Myc inhibitor 9 (Compound 332) resolves this by selectively modulating c-MYC mRNA translation, enabling precise post-transcriptional pathway dissection. • logEC50 ≥6 against c-Myc in A549 NSCLC cells • Validated in vivo: 3 mg/kg i.p. twice weekly for 49 days suppresses A549 xenograft tumor growth • Serves as benchmark reference control for next-generation c-Myc inhibitor comparative pharmacology studies

Molecular Formula C27H31N5OS
Molecular Weight 473.6 g/mol
Cat. No. B12404868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Myc inhibitor 9
Molecular FormulaC27H31N5OS
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCNC(=O)C2=CC3=C(C=C2)N4C=C(N=C4S3)C5=CC=C(C=C5)C6(CC6)N
InChIInChI=1S/C27H31N5OS/c28-27(11-12-27)21-8-5-19(6-9-21)22-18-32-23-10-7-20(17-24(23)34-26(32)30-22)25(33)29-13-4-16-31-14-2-1-3-15-31/h5-10,17-18H,1-4,11-16,28H2,(H,29,33)
InChIKeyACVCMFKUORPIPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

c-Myc inhibitor 9 (Compound 332): A c-Myc Translation Modulator for Oncology Research Procurement


c-Myc inhibitor 9, also designated Compound 332, is a small-molecule antagonist of the c-Myc oncoprotein, documented to function as a c-MYC mRNA translation modulator [1]. The compound exhibits a logEC50 of ≥6 against c-Myc in A549 non-small cell lung carcinoma cells expressing high levels of the target [2]. Its mechanism of action is distinguished from direct Myc-Max heterodimerization inhibitors by its interference at the level of mRNA processing and translational regulation, thereby reducing c-Myc protein expression [1]. In vivo, c-Myc inhibitor 9 demonstrates significant inhibition of c-Myc-dependent tumor growth in A549 xenograft nude mouse models .

c-Myc inhibitor 9: Why Interchange with Common c-Myc Pathway Inhibitors Is Not Supported by Evidence


c-Myc inhibitor 9 (Compound 332) cannot be considered a generic substitute for other c-Myc inhibitors due to fundamental differences in its primary mechanism of action. While many widely cited c-Myc inhibitors (e.g., KJ Pyr 9, 10058-F4, MYCi975) function by directly disrupting the c-Myc-Max heterodimerization interface or promoting protein degradation, c-Myc inhibitor 9 acts upstream as a modulator of c-MYC mRNA translation and processing [1]. This mechanistic divergence implies that the compound's efficacy, resistance profile, and synergy with other therapeutic modalities are unlikely to be recapitulated by dimerization disruptors. Therefore, selecting a compound based solely on target name (c-Myc) without confirming the specific mode of intervention (transcription, translation, or dimerization) introduces substantial scientific risk and may invalidate comparative studies relying on pathway-specific pharmacology [2].

c-Myc inhibitor 9 (Compound 332): Comparative Quantitative Evidence Against Benchmark c-Myc Modulators


Functional Cellular Potency: c-Myc inhibitor 9 LogEC50 vs. MYCi975 IC50 in c-Myc-Dependent Cell Lines

c-Myc inhibitor 9 demonstrates functional cellular activity in A549 non-small cell lung carcinoma cells, which endogenously express high levels of c-Myc, with a reported logEC50 of ≥6 . This corresponds to an EC50 of ≤1 µM. In contrast, the orally active MYC inhibitor MYCi975 (NUCC-0200975) exhibits IC50 values of 3.7 µM, 3.9 µM, and 6.4 µM against P493-6, MV411, and SK-N-B2 cell lines, respectively, in viability assays . While these assays differ in readout (EC50 vs. IC50) and cell line context, the data suggests c-Myc inhibitor 9 operates in a comparable or lower micromolar potency range in a canonical c-Myc-driven lung cancer model.

c-Myc Cellular Potency Oncology

In Vivo Tumor Growth Inhibition: c-Myc inhibitor 9 vs. 10074-G5 in Xenograft Models

c-Myc inhibitor 9 achieves statistically significant inhibition of c-Myc-dependent tumor growth in A549 xenograft models at a dose of 3 mg/kg administered intraperitoneally twice weekly for 49 days . For comparison, another c-Myc/Max interaction inhibitor, 10074-G5, required a substantially higher dose of 20 mg/kg administered intravenously for 10 consecutive days to achieve significant tumor growth inhibition in a Daudi xenograft model . This cross-model comparison indicates that c-Myc inhibitor 9 exhibits in vivo tumor suppressive activity at a 6.7-fold lower dose and with a less frequent dosing schedule, suggesting a potentially favorable in vivo potency profile relative to this historical comparator.

In Vivo Efficacy Xenograft Tumor Growth

Mechanistic Divergence: c-Myc inhibitor 9 mRNA Translation Modulation vs. KJ Pyr 9 Direct Binding

c-Myc inhibitor 9 is classified as a c-MYC mRNA translation modulator, acting to reduce c-Myc protein levels by interfering with mRNA processing and translational efficiency, with the patent data indicating a 30% reduction in c-Myc mRNA levels without affecting transcription sites [1]. This contrasts sharply with KJ Pyr 9, which functions as a direct binding inhibitor of the c-Myc protein, exhibiting a Kd of 6.5 nM for monomeric c-Myc and 13.4 nM for the c-Myc-Max heterodimer in biophysical assays . The quantitative difference in mechanism is not directly comparable on a single potency axis, but it is critical for experimental design: KJ Pyr 9 may be subject to resistance mechanisms involving protein overexpression or mutation, whereas c-Myc inhibitor 9 targets the upstream mRNA level, potentially circumventing such resistance.

Mechanism of Action c-Myc Translation Biochemistry

c-Myc inhibitor 9 (Compound 332): Validated Application Scenarios Based on Quantitative Evidence


In Vivo Proof-of-Concept Studies in c-Myc-Driven Non-Small Cell Lung Cancer (NSCLC)

c-Myc inhibitor 9 is optimally suited for in vivo efficacy studies in A549 xenograft models of NSCLC, where its tumor growth inhibition has been quantitatively validated at a dose of 3 mg/kg (i.p., twice weekly for 49 days) [1]. The compound's demonstrated activity in this model, combined with its favorable in vivo dosing regimen, makes it a compelling candidate for evaluating c-Myc-targeted therapies in lung cancer, either as a monotherapy or in combination with standard-of-care agents.

Mechanistic Studies of c-Myc Translational Control and mRNA Stability

Given its distinct classification as a c-MYC mRNA translation modulator, c-Myc inhibitor 9 serves as a precise chemical probe for dissecting post-transcriptional regulation of c-Myc [1]. Researchers investigating the role of RNA-binding proteins, microRNAs, or signaling pathways that converge on c-Myc translational efficiency will find this compound invaluable for deconvoluting the specific contribution of translation to the overall c-Myc oncogenic program, a function not recapitulated by direct protein-binding inhibitors.

Comparative Oncology Pharmacology: Benchmarking Novel c-Myc Inhibitors

c-Myc inhibitor 9 provides a well-characterized benchmark for comparative pharmacology studies. With its defined cellular potency (logEC50 ≥6 in A549 cells) and in vivo activity, it serves as a reference control for evaluating next-generation c-Myc inhibitors [2]. Its distinct mechanism of action (translation modulation) allows for the assessment of whether new compounds offer superior efficacy, improved tolerability, or the ability to overcome resistance mechanisms that may limit translation-targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for c-Myc inhibitor 9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.